5-((3R,5S)-3,5-Dimethylpiperazin-1-yl)pyridin-2-amine
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Overview
Description
5-((3R,5S)-3,5-Dimethylpiperazin-1-yl)pyridin-2-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with methyl groups and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3R,5S)-3,5-Dimethylpiperazin-1-yl)pyridin-2-amine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting appropriate amines with ethylene diamine under controlled conditions.
Methylation: The piperazine ring is then methylated using methyl iodide or similar methylating agents.
Coupling with Pyridine: The final step involves coupling the methylated piperazine with a pyridine derivative using a palladium-catalyzed Suzuki cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for the initial formation of the piperazine ring.
Continuous Flow Reactors: Employing continuous flow reactors for the methylation and coupling steps to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-((3R,5S)-3,5-Dimethylpiperazin-1-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated pyridine derivatives, palladium catalysts.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-((3R,5S)-3,5-Dimethylpiperazin-1-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-((3R,5S)-3,5-Dimethylpiperazin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors in the central nervous system.
Pathways Involved: It modulates pathways related to neurotransmitter release and signal transduction, potentially affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-(®-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626): A potent mTOR inhibitor used in neurological disorder research.
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Used as an intermediate in organic synthesis.
Uniqueness
5-((3R,5S)-3,5-Dimethylpiperazin-1-yl)pyridin-2-amine stands out due to its specific substitution pattern on the piperazine ring, which imparts unique chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C11H18N4 |
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Molecular Weight |
206.29 g/mol |
IUPAC Name |
5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]pyridin-2-amine |
InChI |
InChI=1S/C11H18N4/c1-8-6-15(7-9(2)14-8)10-3-4-11(12)13-5-10/h3-5,8-9,14H,6-7H2,1-2H3,(H2,12,13)/t8-,9+ |
InChI Key |
UXPVYPKUBZTKIP-DTORHVGOSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=CN=C(C=C2)N |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CN=C(C=C2)N |
Origin of Product |
United States |
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